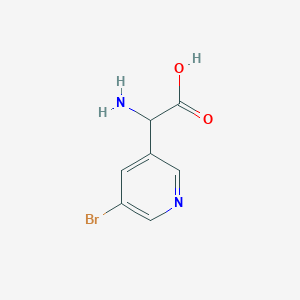

6-(Thiophen-2-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

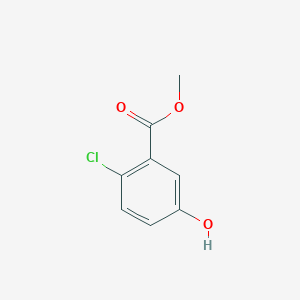

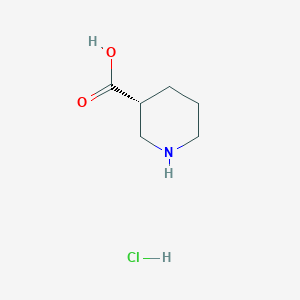

6-(Thiophen-2-yl)pyrimidin-4-amine is a compound with the molecular weight of 177.23 . It is also known by its IUPAC name, 6-(2-thienyl)-4-pyrimidinamine . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . This process yields 4-substituted-6-thiophenopyrimidines, which can then be refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions can be carried out to produce a variety of derivatives .Molecular Structure Analysis

The molecular structure of 6-(Thiophen-2-yl)pyrimidin-4-amine can be represented by the InChI code: 1S/C8H7N3S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H, (H2,9,10,11) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-(Thiophen-2-yl)pyrimidin-4-amine and its derivatives often involve cyclization, refluxing with various reagents, and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

6-(Thiophen-2-yl)pyrimidin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 177.23 .科学的研究の応用

Medicinal Chemistry: Anticancer Properties

6-(Thiophen-2-yl)pyrimidin-4-amine: has been explored for its potential anticancer properties. Research indicates that thiophene derivatives can exhibit significant activity against various cancer cell lines. The compound’s ability to interfere with cellular processes makes it a candidate for further investigation as a chemotherapeutic agent .

Material Science: Organic Semiconductors

In the field of material science, this compound is valuable due to the thiophene ring. Thiophene-based molecules are integral in developing organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacology: Anti-Inflammatory and Analgesic Effects

The pharmacological interest in thiophene derivatives includes their anti-inflammatory and analgesic effects. Compounds like 6-(Thiophen-2-yl)pyrimidin-4-amine are studied for their potential to act as nonsteroidal anti-inflammatory drugs (NSAIDs), providing a basis for developing new therapeutic agents .

Antibacterial Applications

This compound has shown promise in antibacterial applications. Studies have demonstrated that certain thiophene derivatives possess strong antibacterial activities against a range of Gram-positive and Gram-negative bacteria, which could lead to new treatments for bacterial infections .

Antioxidant Activity

Research into the antioxidant properties of thiophene derivatives has revealed that these compounds can be effective in scavenging free radicals. This makes 6-(Thiophen-2-yl)pyrimidin-4-amine a potential candidate for inclusion in treatments aimed at oxidative stress-related diseases .

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of complex molecules with diverse biological activities, which are of great interest in synthetic chemistry .

Corrosion Inhibition

In industrial applications, thiophene derivatives are known to act as corrosion inhibitors. The incorporation of 6-(Thiophen-2-yl)pyrimidin-4-amine into materials could enhance their durability and lifespan by preventing corrosion-related degradation .

Anesthetic Properties

Lastly, the anesthetic properties of thiophene derivatives are noteworthy. Compounds like 6-(Thiophen-2-yl)pyrimidin-4-amine are studied for their potential use as local anesthetics, particularly in dental procedures, due to their ability to block voltage-gated sodium channels .

将来の方向性

The future directions for research on 6-(Thiophen-2-yl)pyrimidin-4-amine and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to optimize the synthesis process and investigate the properties of various derivatives .

特性

IUPAC Name |

6-thiophen-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXVZTXHSUFDRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Thiophen-2-yl)pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)

![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)

![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)